(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride
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Overview
Description
This compound is an ester, specifically a t-butyl ester . Esters are commonly used in a variety of applications, including in the synthesis of many commercially available drugs and building blocks .
Chemical Reactions Analysis
Esters, including t-butyl esters, can undergo a variety of reactions. For example, they can be converted to acid chlorides using thionyl chloride . They can also be hydrolyzed to form carboxylic acids and alcohols .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding, so their boiling points are intermediate between nonpolar alkanes and alcohols . They can also engage in hydrogen bonding with water, so low molar mass esters are somewhat soluble in water .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been used in the synthesis of α-aza-amino-acid derivatives and intermediates for the preparation of α-aza-peptides. T-butyl 3-alkyl- or -aralkyl carbazates, obtained by hydrogenation of hydrazones, were converted into α-aza-amino-acid esters and amides (Dutta & Morley, 1975).
- It has been involved in acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane, leading to various isomeric hydroxy esters and other products, illustrating its potential in diverse chemical transformations (Adam & Crämer, 1987).
Role in Pharmacological Research
- The compound has been utilized in the concise synthesis of JN403, a selective agonist for the nicotinic acetylcholine receptor α7. This highlights its role in the development of neuroactive drugs (Jiang, Prasad, & Repič, 2009).
- Research has also explored its use in the synthesis of novel non-natural spiro[2.3]hexane amino acids, analogs of γ-aminobutyric acid, showing its applicability in neuroscience and pharmacology (Yashin et al., 2017).
Biochemical Applications
- Studies have investigated the compound in the context of fatty acid amide hydrolase (FAAH) inhibitors. These research efforts provide insight into the compound's potential in biochemical and therapeutic applications (Vacondio et al., 2011).
Material Science and Organic Chemistry
- The compound has been a subject in the preparation and study of acid-catalyzed rearrangement of azidoformate and related compounds, demonstrating its versatility in organic synthesis and material science (Nativi, Reymond, & Vogel, 1989).
Safety and Hazards
Mechanism of Action
Target of Action
The specific target of ®-(5-Aza-spiro[2It’s known that tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
Mode of Action
The compound is a tert-butyl ester, which is often used in organic chemistry as a protecting group for carboxylic acids. During the reaction, the tert-butyl group is introduced to the carboxylic acid via the Steglich Esterification . This process involves the formation of an O-acylisourea intermediate, which offers reactivity similar to the corresponding carboxylic acid anhydride . The alcohol may now add to the activated carboxylic acid to form the stable dicyclohexylurea (DHU) and the ester .
Biochemical Pathways
The tert-butyl ester group is often used in the synthesis of peptides, suggesting that it may play a role in modulating peptide structure and function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ®-(5-Aza-spiro[2It’s known that the tert-butyl group can be removed via deprotection processes, such as the use of trifluoroacetic acid (tfa) . This process results in the formation of 2-methyl-propene .
Result of Action
The specific molecular and cellular effects of ®-(5-Aza-spiro[2The introduction and subsequent removal of the tert-butyl group can significantly alter the structure and properties of the parent compound .
properties
IUPAC Name |
tert-butyl N-[(7R)-5-azaspiro[2.4]heptan-7-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMNOIJYTIEXLZ-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC12CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCC12CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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